molecular formula C21H22N4O7S3 B2945355 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 896017-03-1

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate

Numéro de catalogue: B2945355
Numéro CAS: 896017-03-1
Poids moléculaire: 538.61
Clé InChI: MYDSRZHBKZWYCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate features a 4-oxo-4H-pyran core linked via a thioether bridge to a 1,3,4-thiadiazole ring substituted with an acetamido group. The pyran moiety is esterified with a 4-(N,N-diethylsulfamoyl)benzoate group, introducing a sulfonamide pharmacophore with diethyl substituents. This structure combines motifs associated with bioactivity, such as thiadiazoles (known for antimicrobial properties) and sulfonamides (common in enzyme inhibition) .

Propriétés

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7S3/c1-4-25(5-2)35(29,30)16-8-6-14(7-9-16)19(28)32-18-11-31-15(10-17(18)27)12-33-21-24-23-20(34-21)22-13(3)26/h6-11H,4-5,12H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDSRZHBKZWYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate (CAS No. 896017-03-1) is a novel organic molecule that incorporates multiple functional groups, including thiadiazole and pyran rings. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C21H22N4O7S3C_{21}H_{22}N_{4}O_{7}S_{3}, with a molecular weight of approximately 538.61 g/mol. The compound's unique structure may enhance its reactivity and biological activity, making it a subject of interest in pharmacological studies.

PropertyValue
Molecular FormulaC21H22N4O7S3
Molecular Weight538.61 g/mol
CAS Number896017-03-1
IUPAC Name6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl 4-(diethylsulfamoyl)benzoate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the thiadiazole moiety enhances lipophilicity, which may improve tissue permeability and cellular uptake. This characteristic is crucial for effective interaction with cellular targets, potentially leading to significant cytotoxic effects.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against cancer cell lines. For instance, compounds containing the thiadiazole nucleus have shown promising results against HeLa and MCF-7 cell lines through mechanisms involving apoptosis and inhibition of cell proliferation .

In a comparative study, derivatives similar to the target compound exhibited IC50 values indicating effective cytotoxicity:

  • Compound A : IC50 = 29 μM against HeLa cells.
  • Compound B : IC50 = 73 μM against MCF-7 cells.

These results suggest that modifications in the structure can lead to variations in biological activity, emphasizing the importance of specific functional groups in enhancing anticancer properties .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Cytotoxic Evaluation : A study evaluated several thiadiazole derivatives for their cytotoxicity using the MTT assay. The results indicated that compounds with dual functional groups (like those present in our target compound) had enhanced cytotoxic profiles compared to simpler derivatives .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of thiadiazole-based compounds, revealing significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The presence of sulfamoyl and acetamido groups was found to be beneficial for enhancing antimicrobial activity .

Comparaison Avec Des Composés Similaires

Structural Variations and Molecular Properties

Compound Name Thiadiazole Substituent Benzoate Substituent Molecular Formula Molecular Weight Key Features
6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate (Target) 5-Acetamido 4-(N,N-Diethylsulfamoyl) Not Provided Not Provided Sulfonamide with diethyl groups
6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (Compound A) 5-Acetamido 4-Nitro C₁₇H₁₂N₄O₇S₂ 448.4 Nitro group (electron-withdrawing)
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate (Compound B) 5-Propionamido 4-(N,N-Diethylsulfamoyl) C₂₁H₁₉ClN₄O₇S₂ 539.0 Larger alkyl chain on thiadiazole
6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate (Compound C) 5-(2-Ethylbutanamido) 5-Chloro-2-nitro C₂₁H₁₉ClN₄O₇S₂ 539.0 Chloro-nitro substitution

Key Observations:

  • Benzoate Substituents :
    • The 4-(N,N-diethylsulfamoyl) group (Target, Compound B) introduces a sulfonamide with lipophilic diethyl groups, likely enhancing membrane permeability compared to the nitro group in Compound A .
    • The 5-chloro-2-nitro substituent (Compound C) combines electron-withdrawing effects and halogenation, which may improve stability or binding affinity .

Physicochemical and Bioactivity Insights

  • Electronic Effects : The nitro group (Compound A) is strongly electron-withdrawing, which could reduce electron density in the aromatic ring, whereas the sulfonamide group (Target) may donate electrons via resonance, altering reactivity .
  • Synthetic Routes : The target compound and analogs are synthesized via nucleophilic substitution reactions between thiol-containing thiadiazoles and halogenated pyran intermediates, as seen in and .

Research Findings and Implications

  • Bioactivity Potential: While direct bioactivity data for the target compound is unavailable, structurally related sulfonamides () and thiadiazoles () exhibit antimicrobial and enzyme-inhibitory properties. The diethyl groups may modulate pharmacokinetics by reducing crystallinity or enhancing solubility in nonpolar media .
  • Comparative Stability : The chloro-nitro substitution in Compound C may confer greater stability under acidic conditions, a trait absent in the target compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.